2-(1,2-thiazol-3-yl)propanoic acid
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Overview
Description
2-(1,2-thiazol-3-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by oxidation to introduce the carboxylic acid group . Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or acetic acid .
Industrial Production Methods
Industrial production of 2-(1,2-thiazol-3-yl)propanoic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1,2-thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(1,2-thiazol-3-yl)propanoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminothiazole
- 2-mercaptothiazole
- 2-thiazolylacetic acid
Uniqueness
2-(1,2-thiazol-3-yl)propanoic acid is unique due to the presence of both the thiazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
1500343-54-3 |
---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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